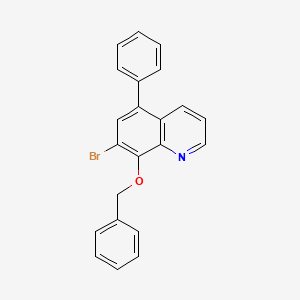
2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Méthodes De Préparation
The synthesis of 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials, including polymers and sensors.
Mécanisme D'action
The mechanism by which 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may interact with cellular proteins and enzymes, disrupting their normal function and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile include other oxadiazole derivatives such as:
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl)
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C25H17N3O |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
2-[(E)-2-[4-[(E)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethenyl]phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C25H17N3O/c26-18-23-9-5-4-6-21(23)16-14-19-10-12-20(13-11-19)15-17-24-27-28-25(29-24)22-7-2-1-3-8-22/h1-17H/b16-14+,17-15+ |
Clé InChI |
UTQUYUNZUHOKPL-YXLFCKQPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN=C(O2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=CC=C4C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



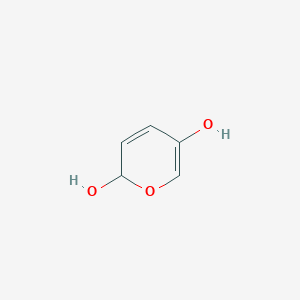
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
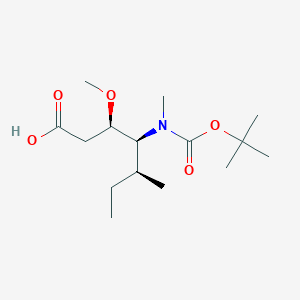
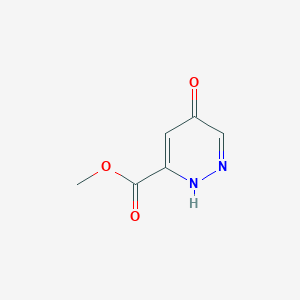
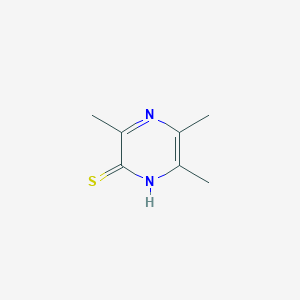
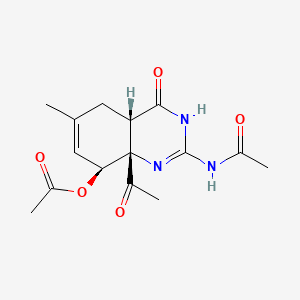


![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
